2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a complex arrangement of chlorinated benzyl and methoxybenzylidene groups attached to an indene-dione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde with an appropriate indene-dione precursor under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the indene-dione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione stands out due to its specific combination of chlorinated benzyl and methoxybenzylidene groups attached to an indene-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C24H16Cl2O4 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H16Cl2O4/c1-29-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(26)24(21)30-13-14-6-8-16(25)9-7-14/h2-12H,13H2,1H3 |
InChI Key |
AHAXEKYNBCOJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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